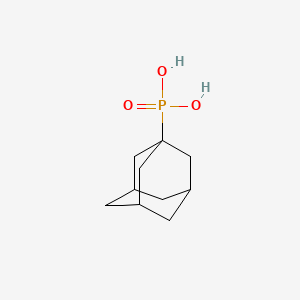

1-Adamantylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17O3P/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVVUJAREKFGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 1 Adamantylphosphonic Acid and Its Derivatives

Direct Functionalization Strategies for Adamantane (B196018) Skeletons

Direct methods involve the formation of a carbon-phosphorus bond at a bridgehead position of an adamantane molecule that is either unsubstituted or bears other functional groups. These strategies are advantageous as they often utilize readily available starting materials.

Phosphorylation of Adamantane and Substituted Adamantanes

Direct phosphorylation introduces the phosphonic acid group or its precursor directly onto the adamantane skeleton. This can be achieved through several chemical pathways.

Friedel-Crafts Type Phosphorylation Reactions

A primary method for the synthesis of 1-adamantylphosphonic dichloride, a key precursor to the acid, is the Clay-Kinnear-Perren reaction. researchgate.netwikipedia.org This reaction is a type of Friedel-Crafts alkylation where an alkyl halide, phosphorus trichloride (B1173362), and a Lewis acid catalyst, typically aluminum trichloride, react to form an alkyltrichlorophosphonium-tetrachloroaluminate complex ([RPCl₃]⁺[AlCl₄]⁻). wikipedia.org Subsequent hydrolysis of this intermediate yields the desired alkylphosphonyl dichloride. wikipedia.org

For adamantane, the reaction typically starts with a 1-haloadamantane, such as 1-bromoadamantane (B121549). researchgate.net The mechanism involves the activation of the C-Br bond by the Lewis acid, facilitating the attack by phosphorus trichloride.

A significant modification to this procedure was developed by Olah, which allows for the direct use of adamantane itself, avoiding the pre-halogenation step. researchgate.net This approach also utilizes a dichloromethane (B109758) solution for the reaction. researchgate.net The necessity of strong Lewis acids like aluminum halides can, however, limit the scope of substrates with sensitive functional groups. researchgate.net

| Substrate | Reagents | Product | Yield (%) | Reference |

| 1-Bromoadamantane | PCl₃, AlBr₃ | 1-Adamantylphosphonic dichloride | Not specified | researchgate.net |

| Adamantane | PCl₃, AlCl₃, CH₂Cl₂ | 1-Adamantylphosphonic dichloride | Not specified | researchgate.net |

| Ethyl ether | PCl₃, AlCl₃ | Ethylphosphonyl dichloride | 43% | epdf.pub |

Oxidative Phosphorylation Processes

2 R-H + 2 PCl₃ + O₂ → 2 RP(O)Cl₂ + 2 HCl

This method has been applied to adamantane, affording 1-adamantylphosphonic dichloride in moderate to good yields. The reaction of adamantane with phosphorus trichloride and oxygen gives the product in 40-60% yield. This approach is notable for directly functionalizing the C-H bond of the alkane.

| Substrate | Reagents | Product | Yield (%) |

| Adamantane | PCl₃, O₂ | 1-Adamantylphosphonic dichloride | 40-60% |

| General Alkane (R-H) | PCl₃, O₂ | Alkylphosphonyl dichloride (RP(O)Cl₂) | Varies |

Halogenation-Phosphonylation Cascade Reactions

These reactions combine halogenation and phosphonylation in a single conceptual sequence, often starting from the parent hydrocarbon. The Clay-Kinnear-Perren reaction starting from a 1-haloadamantane is the archetypal example of the phosphonylation part of this cascade. researchgate.netwikipedia.org While not always a one-pot reaction from adamantane itself, the synthesis relies on a halogenated intermediate. The synthesis of 1-bromoadamantane can be achieved through various methods, including catalytic bromination with agents like bromotrichloromethane. google.com Following its isolation, the 1-bromoadamantane is subjected to the Kinnear-Perren conditions (PCl₃/AlCl₃) to yield 1-adamantylphosphonic dichloride. researchgate.net This two-step sequence represents a robust pathway to the target molecule.

Radical-Mediated Phosphonylation Pathways

Recent advances in organic synthesis have led to the development of radical-mediated C-H functionalization methods, including phosphonylation. These methods often utilize visible-light photoredox catalysis to generate alkyl radicals from precursors like carboxylic acids or through direct hydrogen atom transfer (HAT) from C-H bonds. nih.govnih.gov These alkyl radicals are then "trapped" by a suitable phosphorus-containing reagent. nih.gov

For instance, novel phosphorus radical traps have been developed that can efficiently capture alkyl radicals under mild, photocatalytic conditions. nih.gov While many of these methods are demonstrated on a broad range of substrates, the direct radical phosphonylation of the adamantane C-H bond remains an area of active development. researchgate.netrsc.org The high stability of the tertiary adamantyl radical makes it a plausible target for such transformations. These methods hold promise for the direct and selective functionalization of the adamantane skeleton under mild conditions, potentially tolerating a wider range of functional groups than traditional ionic methods. nih.govsemanticscholar.org

Indirect Routes to 1-Adamantylphosphonic Acid

Indirect routes involve the synthesis of 1-adamantylphosphonic acid from adamantane derivatives that are already functionalized at the desired bridgehead position. A prominent example is the synthesis from adamantan-1-ol.

A convenient method involves the reaction of adamantan-1-ol with phosphorus trichloride in trifluoroacetic acid (TFA). researchgate.net Heating the mixture at 50-75°C provides 1-adamantylphosphonic dichloride in good yields. researchgate.net Mechanistically, the reaction is thought to proceed through the formation of 1-chloroadamantane (B1585529) as a key intermediate, which then undergoes phosphorylation. researchgate.net The use of at least two equivalents of phosphorus trichloride is necessary, and an optimal yield requires 5-10 equivalents of TFA. researchgate.net The resulting phosphonic dichloride can then be hydrolyzed to 1-adamantylphosphonic acid. This method avoids the use of metal-based Lewis acids. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Adamantan-1-ol | PCl₃ (2.2 equiv), TFA (10 equiv) | 48 h, Room Temp. | 1-Adamantylphosphonic dichloride | 28% | researchgate.net |

| Adamantan-1-ol | PCl₃ (2.2 equiv), TFA (10 equiv) | Not specified, 50-75°C | 1-Adamantylphosphonic dichloride | 65-69% | researchgate.net |

Hydrolysis and Derivatization of Adamantylphosphonic Halides and Esters

The synthesis of 1-adamantylphosphonic acid often proceeds through intermediates like phosphonic dihalides or diesters, which are subsequently hydrolyzed.

The direct hydrolysis of adamantylphosphonic dihalides, such as 1-adamantylphosphonic dichloride, under mild conditions readily yields the corresponding phosphonic acid. thieme-connect.de This transformation is a standard method for obtaining phosphonic acids from their halide precursors. thieme-connect.de

The conversion of dialkyl adamantylphosphonates to 1-adamantylphosphonic acid is typically achieved through acid-catalyzed hydrolysis. wikipedia.orgrsc.org This process often requires harsh conditions, such as refluxing with concentrated hydrochloric acid, to cleave the stable ester bonds. tandfonline.com The mechanism is the reverse of Fischer esterification and is favored by using a large excess of water. wikipedia.org

Green Chemistry Approaches in 1-Adamantylphosphonic Acid Synthesis

In line with the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, several more environmentally benign methods for phosphonate (B1237965) synthesis have been developed. rsc.orgresearchgate.net

A significant advancement is the alcohol-based Michaelis-Arbuzov reaction . rsc.orgepo.org This method utilizes alcohols instead of the traditional alkyl halides, with water being the only byproduct. The reaction can be catalyzed by reagents like tetrabutylammonium (B224687) iodide (n-Bu₄NI) and is applicable to a wide range of alcohols, providing a greener route to phosphonates. rsc.orgbeilstein-journals.org

Furthermore, microwave-assisted synthesis is considered a green technique as it often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. researchgate.netoatext.com Catalyst-free methods, sometimes assisted by ultrasound or performed in water, also represent greener alternatives for the synthesis of certain phosphonates. rsc.orgresearchgate.net

Synthesis of Advanced 1-Adamantylphosphonic Acid Derivatives

Phosphonic Acid Esters: Dialkyl 1-adamantylphosphonates are the direct products of the Michaelis-Arbuzov reaction when using trialkyl phosphites. jk-sci.com These esters are important intermediates for further transformations.

Phosphonic Acid Amides: 1-Adamantylphosphonic amides can be synthesized from 1-adamantylphosphonic dichloride by reaction with primary or secondary amines. libretexts.orgchemguide.co.uk This reaction is analogous to the formation of carboxylic amides from acyl chlorides and is a common method for creating phosphonamides. chemistrysteps.com

Phosphonic Acid Anhydrides: The formation of phosphonic anhydrides can be achieved through the dehydration of phosphonic acids, often at elevated temperatures (above 200°C). rsc.org Another synthetic route involves the reaction of a phosphonic acid with its corresponding phosphonic dichloride. researchgate.net These anhydrides, such as propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), are powerful dehydrating agents used in various chemical transformations, including peptide synthesis. google.comthieme-connect.com It is also possible to form mixed carboxylic-phosphinic anhydrides, which are useful reagents in peptide synthesis and for the preparation of other carboxylic acid derivatives. nih.govsurrey.ac.uknih.govresearchgate.net

| Derivative | Precursor | Reagent(s) | General Conditions | Reference |

| Diethyl 1-adamantylphosphonate | 1-Bromoadamantane | Triethyl phosphite (B83602) | Heat or Lewis acid catalysis | jk-sci.comorganic-chemistry.org |

| 1-Adamantylphosphonic diamide | 1-Adamantylphosphonic dichloride | Primary or Secondary Amine | - | libretexts.org |

| 1-Adamantylphosphonic anhydride | 1-Adamantylphosphonic acid | Heat or Dehydrating Agent | High Temperature | rsc.orgresearchgate.net |

Interactive Data Table: Synthesis of 1-Adamantylphosphonic Acid Derivatives.

Incorporation of Diverse Chemical Moieties (e.g., Amino, Carboxyl, Heterocyclic) onto the Adamantane Skeleton

Functionalizing the adamantane core of 1-adamantylphosphonic acid allows for the modulation of its physicochemical properties and biological activity. Synthetic strategies often involve either the direct functionalization of a pre-formed adamantylphosphonate or the synthesis of a functionalized adamantane precursor prior to the introduction of the phosphonic acid group.

Amino Group Incorporation The introduction of an amino group at a bridgehead position of the adamantane scaffold can be achieved through multi-step procedures. A common route involves the bromination of a bridgehead carbon, followed by a Ritter reaction. For instance, the synthesis of (3-Amino-1-adamantyl)phosphonic acid involves functionalizing the adamantane-1-carboxylic acid backbone, a common precursor. nih.govnih.gov A typical transformation sequence involves the bromination of a tertiary carbon on the adamantane ring, which is then converted to an N-acetylated amino function via the Ritter reaction with acetonitrile. Subsequent hydrolysis of the amide yields the desired amino group. nih.gov

Table 1: Synthesis of Bridgehead Amino Adamantane Derivative

| Starting Material | Key Reagents | Intermediate Product | Final Step | Product |

|---|

Carboxyl Group Incorporation The synthesis of adamantane derivatives bearing both phosphonic acid and carboxylic acid groups can be approached using methods like the Koch-Haaf carbonylation. jlu.edu.cn For example, 1-adamantane carboxylic acid can be converted to 1,3-adamantane dicarboxylic acid, demonstrating the feasibility of introducing additional carboxyl functionalities onto the cage structure. jlu.edu.cn Applying such methodologies to a precursor already containing a phosphonate ester would yield a dually functionalized scaffold after hydrolysis. The challenge lies in the selective application of these reactions to avoid side reactions with the phosphonate group.

Heterocyclic Moieties Incorporation Direct C-H functionalization under highly acidic conditions provides an efficient route to attach heterocyclic moieties to the adamantane core. mdpi.com This reaction leverages the stability of the adamantyl carbocation formed in strong acids like concentrated sulfuric acid. By reacting 1-adamantanecarboxylic acid (as a representative precursor) with various azoles, new bifunctional, angle-shaped building blocks can be synthesized in good yields. mdpi.com This method is applicable to a range of heterocycles, including triazoles and tetrazoles.

Table 2: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids mdpi.com

| Adamantane Precursor | Azole Reactant | Product |

|---|---|---|

| 1-Adamantanecarboxylic acid | 1H-1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid |

| 1-Adamantanecarboxylic acid | 3,5-Dimethyl-1H-1,2,4-triazole | 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid |

| 1-Adamantanecarboxylic acid | 1H-Tetrazole | 3-(Tetrazol-1-yl)-1-adamantanecarboxylic acid |

Stereoselective Synthesis and Chiral Resolution of Adamantylphosphonic Compounds

While 1-adamantylphosphonic acid is achiral, substitutions on the adamantane skeleton or the phosphorus atom can introduce chirality. The synthesis of single enantiomers is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. numberanalytics.comfiveable.me

Stereoselective Synthesis The creation of stereogenic centers in adamantylphosphonic compounds can be achieved through several strategies. One approach is substrate-controlled synthesis, where a pre-existing chiral center on the adamantane ring directs the stereochemical outcome of subsequent reactions. More advanced methods focus on creating a chiral phosphorus atom, a field known as P-chirogenics. rug.nl

A notable strategy involves the palladium-catalyzed asymmetric C–P cross-coupling of phosphoramidites with aryl halides, using a chiral auxiliary like 1,1'-bi-2-naphthol (B31242) (BINOL). rug.nl This reaction proceeds with an axial-to-central transfer of chirality, establishing the stereochemistry at the phosphorus center. The resulting P-chirogenic phosphonamidates can then be converted through a sequence of hydrolysis and functionalization steps to yield a variety of enantioenriched P-chirogenic compounds, including phosphonic acids. rug.nl While not yet demonstrated specifically for adamantyl derivatives, this methodology provides a powerful and flexible pathway to such targets.

Another relevant method is the stereoselective synthesis of α-aminophosphonates, which can be achieved by the nucleophilic addition of phosphites to chiral imines (Pudovik reaction). nih.gov Using a chiral amine to form the imine with an adamantyl aldehyde would lead to a diastereomeric mixture of α-amino adamantylphosphonates that can be separated.

Chiral Resolution of Adamantylphosphonic Compounds When a synthetic route produces a racemic mixture of a chiral adamantylphosphonic compound, separation of the enantiomers is necessary. This process is known as chiral resolution. wikipedia.org

The most common method is the formation of diastereomeric salts. libretexts.org The racemic phosphonic acid is treated with an enantiomerically pure chiral base, such as brucine, strychnine, or (R)-1-phenylethanamine. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. After separation, the addition of a strong acid removes the chiral resolving agent, yielding the individual, optically pure enantiomers of the adamantylphosphonic acid.

Table 3: Common Chiral Resolving Agents for Acids

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Acid (for resolving bases) |

| (-)-Malic acid | Chiral Acid (for resolving bases) |

| (+)-Camphor-10-sulfonic acid | Chiral Acid (for resolving bases) |

| Brucine | Chiral Base (for resolving acids) libretexts.org |

| Strychnine | Chiral Base (for resolving acids) libretexts.org |

| Quinine | Chiral Base (for resolving acids) libretexts.org |

An alternative to crystallization is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. numberanalytics.com

Multicomponent Reactions for Adamantane-Phosphonic Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural features from each component. beilstein-journals.orgresearchgate.net These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

The Kabachnik-Fields Reaction A key MCR for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction. beilstein-journals.org This one-pot, three-component condensation involves a carbonyl compound, an amine, and a dialkyl phosphite. The use of an adamantane-derived aldehyde or ketone provides a direct route to α-amino adamantylphosphonates. This reaction is a powerful tool for creating scaffolds that combine the adamantane cage, an amino group, and a phosphonate moiety in a single, efficient step.

Table 4: Representative Adamantyl Kabachnik-Fields Reaction

| Carbonyl Component | Amine Component | Phosphorus Component | Product Type |

|---|---|---|---|

| Adamantane-1-carboxaldehyde | Ammonia or Primary/Secondary Amine | Diethyl phosphite | α-Amino-1-adamantylphosphonate |

Ugi and Passerini Reactions Other powerful MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction, are well-suited for creating complex adamantane derivatives. researchgate.net The U-4CR typically involves a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. researchgate.net By employing an adamantane-containing starting material, such as 1-adamantylamine or adamantane isocyanide, complex peptide-like scaffolds can be constructed. While not directly incorporating phosphorus, these reactions demonstrate the principle of using adamantane as a building block in MCRs. The development of a phosphorus-containing component for these reactions could open a direct path to adamantane-phosphonic acid-based structures. For example, an Ugi reaction using an adamantyl amine, an aldehyde, an isocyanide, and a carboxy-substituted phosphonic acid could potentially generate highly complex and diverse molecular scaffolds.

Coordination Chemistry and Metal Adamantylphosphonate Complexes

Ligand Design Principles for 1-Adamantylphosphonic Acid

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. libretexts.orgchemguide.co.uk 1-Adamantylphosphonic acid presents a compelling case study in how the interplay of a bulky, sterically demanding group and a versatile coordinating functional group can be harnessed for the rational design of metal-organic architectures.

The phosphonate (B1237965) group (-PO(OH)₂) of 1-adamantylphosphonic acid is a versatile coordinating moiety, capable of adopting several coordination modes. wikipedia.org These modes are primarily dictated by the reaction conditions, the nature of the metal ion, and the pH of the medium, which influences the deprotonation state of the phosphonic acid.

Monodentate Coordination: In its simplest binding mode, the deprotonated phosphonate group can coordinate to a single metal center through one of its oxygen atoms. libretexts.org This mode is often observed when the ligand concentration is low or when the metal center is sterically crowded by other ligands. For instance, in certain amidate complexes, a related adamantane-containing ligand acts as a monodentate base through its oxygen atom. nih.gov

Bidentate Coordination: 1-Adamantylphosphonic acid can also act as a bidentate ligand, where two of its oxygen atoms bind to the same metal center, forming a chelate ring. libretexts.orglibretexts.org This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect. fiveable.mefiveable.me The bidentate coordination of phosphonate groups is a common feature in transition metal phosphate (B84403) complexes. wikipedia.org

Polydentate (Bridging) Coordination: Beyond chelating a single metal ion, the phosphonate group can bridge multiple metal centers, leading to the formation of polynuclear complexes and extended network structures. Each of the oxygen atoms of a fully deprotonated phosphonate group can potentially coordinate to a different metal ion, allowing for the construction of one-, two-, or three-dimensional metal-organic frameworks. While specific examples for 1-adamantylphosphonic acid are not extensively documented, this bridging behavior is well-established for other phosphonate ligands.

The potential coordination modes of 1-adamantylphosphonate are summarized in the table below.

| Coordination Mode | Description | Number of Metal Centers Bound |

| Monodentate | One oxygen atom binds to one metal center. | 1 |

| Bidentate (Chelating) | Two oxygen atoms bind to the same metal center. | 1 |

| Bidentate (Bridging) | Two oxygen atoms bind to two different metal centers. | 2 |

| Tridentate (Bridging) | Three oxygen atoms bind to two or three different metal centers. | 2 or 3 |

The stereochemistry of the adamantane (B196018) cage can lead to the formation of complexes with specific and often predictable geometries. For example, in adamantane-type clusters of zinc and cadmium with selenolate ligands, the phenyl substituents of the bridging ligands adopt a configuration that minimizes non-bonding interactions. cdnsciencepub.comresearchgate.net A similar principle can be expected to apply to complexes of 1-adamantylphosphonic acid, where the adamantyl group's steric hindrance can direct the self-assembly of metal ions and ligands into well-defined structures. This steric influence can be a powerful tool in crystal engineering, enabling the design of porous materials with tailored cavity sizes and functionalities. The steric requirement of a bulky adamantylamidato ligand has been shown to stabilize a low coordination number of four for a titanium atom. nih.gov

Synthesis and Structural Characterization of Metal-Phosphonate Complexes

The synthesis of metal-adamantylphosphonate complexes can be achieved through various methods, including hydrothermal and solvothermal techniques, as well as simple precipitation reactions from solution. The choice of synthetic strategy depends on the desired product, whether it be a discrete molecular complex or an extended solid-state material. The characterization of these complexes typically involves single-crystal X-ray diffraction, which provides definitive structural information, alongside spectroscopic techniques such as IR and NMR spectroscopy. mdpi.commdpi.com

Transition metals, with their variable oxidation states and diverse coordination geometries, are prime candidates for forming complexes with 1-adamantylphosphonic acid. libretexts.orgnih.govacs.orgstudymind.co.uk The interaction between transition metal ions and phosphonate ligands can lead to a rich variety of structures with interesting magnetic and catalytic properties.

Research on related systems provides insights into the expected coordination behavior. For instance, studies on transition metal phosphate complexes reveal common bidentate and bridging coordination modes. wikipedia.org The synthesis of early transition metal 2-adamantyl complexes has also been explored, highlighting the reactivity of the adamantyl moiety. scholaris.ca While specific structural data for transition metal complexes of 1-adamantylphosphonic acid are limited in the publicly available literature, the general principles of phosphonate coordination chemistry suggest that this ligand would form stable complexes with a range of d-block elements. bhu.ac.in

A hypothetical example of a bidentate chelate complex with a divalent transition metal ion (M²⁺) is depicted below:

[M(O₂P(O)C₁₀H₁₅)₂(H₂O)₂]

In this proposed structure, two 1-adamantylphosphonate ligands each bind to the metal center in a bidentate fashion, with two water molecules completing the coordination sphere.

Main group elements, particularly those in groups 13 and 14, can also form coordination complexes. monash.edumsu.edu The interaction of 1-adamantylphosphonic acid with these elements is of interest for the development of new materials with specific electronic or catalytic properties.

The introduction of main group elements into polynuclear complexes can influence the reactivity and physical properties of the resulting materials. nih.gov For example, the synthesis of low-valent main group element complexes can be facilitated by sterically demanding ligands. monash.edu The bulky adamantyl group of 1-adamantylphosphonic acid could therefore be instrumental in stabilizing unusual oxidation states or coordination environments for main group metals. While direct studies on 1-adamantylphosphonic acid complexes with main group elements are scarce, the known chemistry of phosphonates and related ligands suggests a strong potential for the formation of novel structures.

The coordination chemistry of lanthanides and actinides with phosphonate ligands is an active area of research, driven by applications in areas such as magnetic resonance imaging (MRI) contrast agents, luminescent materials, and nuclear waste separation. nih.govresearchgate.net The hard nature of the lanthanide and actinide ions makes them well-suited for coordination with the oxygen donor atoms of the phosphonate group.

Studies on lanthanide complexes with other phosphonic acids have shown that the coordination number is typically high, often 8 or 9. nih.govrutgers.edu The bulky adamantyl group in 1-adamantylphosphonic acid could influence the coordination number and the geometry of the resulting lanthanide and actinide complexes. It is plausible that the steric hindrance of the adamantyl cage could lead to the formation of complexes with lower coordination numbers or create specific pockets within the coordination sphere that could be exploited for selective binding or catalytic applications. Research on lanthanide complexes with other organic ligands has demonstrated the importance of the ligand structure in determining the properties of the final complex. researchgate.netresearchgate.net

The table below summarizes some of the potential metal ions that could form complexes with 1-adamantylphosphonic acid and their likely coordination characteristics based on the chemistry of related ligands.

| Metal Ion Class | Example Metal Ions | Expected Coordination Features |

| Transition Metals | Fe(III), Cu(II), Zn(II) | Variable coordination numbers (4, 6 are common), formation of both mononuclear and polynuclear complexes. |

| Main Group Elements | Al(III), Ga(III), Sn(IV) | Formation of stable oxides and hydroxides, potential for unusual coordination geometries stabilized by the bulky ligand. |

| Lanthanides | Eu(III), Gd(III), Tb(III) | High coordination numbers (typically 8 or 9), formation of highly luminescent or paramagnetic complexes. |

| Actinides | U(VI), Th(IV) | High coordination numbers, formation of robust complexes with potential applications in nuclear chemistry. |

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Analysis of such complexes reveals the coordination number of the metal ion, which is the number of donor atoms bonded to it, and the coordination polyhedron (e.g., octahedral, tetrahedral). savemyexams.commsu.edu For instance, in a hypothetical octahedral complex, a central metal ion would be coordinated to six oxygen atoms from surrounding adamantylphosphonate ligands. scirp.org

While specific crystallographic data for a wide range of 1-adamantylphosphonate complexes is not abundantly available in public literature, data from related metal phosphonate structures can provide valuable insights. For example, in metal phosphite (B83602) structures, which are structurally similar, metal atoms can exhibit six-coordination, being bonded to phosphite oxygen atoms and water molecules. researchgate.net The coordination environment around the metal is often distorted from ideal geometries due to the steric constraints imposed by the bulky organic substituents and the requirements of the crystal packing.

The table below presents hypothetical, yet plausible, crystallographic data for a representative metal-adamantylphosphonate complex, based on typical values found in related structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal Coordination Number | 6 (Octahedral) |

| M-O Bond Lengths (Å) | 2.05 - 2.20 |

| O-P-O Bond Angles (°) | 108 - 115 |

| P-C Bond Length (Å) | ~1.85 |

| Coordination Mode | Bidentate bridging and monodentate |

This table is illustrative and intended to represent typical data obtained from SC-XRD analysis of metal-phosphonate complexes.

Spectroscopic and Electronic Properties of Metal Complexes

Spectroscopic techniques are indispensable for probing the coordination environment and electronic structure of metal-adamantylphosphonate complexes, especially for non-crystalline samples or for studying their behavior in solution.

UV-Vis, IR, and NMR Spectroscopic Probes of Coordination Environments

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study electronic transitions within the complex. libretexts.org For complexes with transition metals having partially filled d-orbitals, UV-Vis spectra show d-d transitions, which are sensitive to the coordination geometry and the nature of the ligands. The position and intensity of these absorption bands can provide information about the ligand field splitting energy. Charge transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed and are typically more intense than d-d transitions.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the phosphonate group. The P=O and P-O stretching vibrations in the free 1-adamantylphosphonic acid ligand appear at specific frequencies. Upon coordination to a metal ion, these vibrational frequencies shift, typically to lower wavenumbers, due to the weakening of the P-O bonds as electron density is donated to the metal. The magnitude of this shift can give an indication of the strength of the M-O bond. For example, the strong band corresponding to the P=O stretch would be absent in complexes where all three oxygen atoms are involved in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for studying phosphonate complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. Coordination to a metal ion causes a significant change in the ³¹P chemical shift compared to the free ligand. The magnitude and direction of this shift can provide information about the coordination mode. For diamagnetic complexes, sharp NMR signals are typically observed. For paramagnetic complexes, the signals may be broadened and significantly shifted due to the influence of the unpaired electrons of the metal ion. ¹H and ¹³C NMR can be used to confirm the integrity of the adamantyl group within the complex.

| Spectroscopic Technique | Probe | Information Gained |

| UV-Vis | d-d and charge-transfer transitions | Coordination geometry, ligand field strength, electronic structure of the metal |

| IR | P=O and P-O stretching vibrations | Confirmation of coordination, coordination mode of the phosphonate group |

| ³¹P NMR | Phosphorus chemical shift | Confirmation of coordination, coordination mode, study of solution dynamics |

Luminescence and Photophysical Properties of Lanthanide Complexes

Lanthanide ions (Ln³⁺) are known for their unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes. mdpi.com However, the f-f electronic transitions of lanthanide ions are parity-forbidden, resulting in very low absorption coefficients. To overcome this, organic ligands can be used as "antennas" to absorb excitation energy and transfer it to the lanthanide ion, which then luminesces. This process is known as the antenna effect or sensitized luminescence.

1-Adamantylphosphonic acid can act as a sensitizer (B1316253) for lanthanide emission, although its efficiency may be limited due to the lack of extensive π-conjugation which is typically found in highly efficient antenna ligands. The energy absorbed by the adamantylphosphonate ligand is transferred to the emissive energy levels of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺), followed by characteristic f-f emission. The photophysical properties of these complexes, such as the quantum yield and luminescence lifetime, are highly dependent on the efficiency of this energy transfer process and the extent to which non-radiative decay pathways are minimized. The coordination environment provided by the phosphonate group plays a crucial role in shielding the lanthanide ion from solvent molecules (like water) which can quench the luminescence through vibrational de-excitation.

Stability and Reactivity of Coordination Compounds in Various Media

The stability of metal-adamantylphosphonate complexes is a critical factor determining their potential applications. Thermodynamic stability refers to the equilibrium constant for the formation of the complex. nih.gov Generally, the stability of metal complexes increases with the charge density of the metal ion and is also influenced by the ligand field stabilization energy for transition metals. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is also a significant factor. Given that the adamantylphosphonate ligand can act as a bidentate or tridentate ligand, it is expected to form thermodynamically stable complexes with a variety of metal ions.

The kinetic stability, or inertness, refers to the rate at which the ligands in the complex are exchanged. Complexes with high thermodynamic stability are not necessarily kinetically inert. The bulky adamantyl group may impart a degree of kinetic inertness to the complex by sterically hindering the approach of incoming ligands that could substitute the adamantylphosphonate.

The reactivity of these coordination compounds in different media depends on factors such as pH and the presence of competing ligands. In aqueous solutions, the stability of the complexes will be pH-dependent due to the protonation/deprotonation equilibria of the phosphonic acid group. In strongly acidic solutions, the ligand may be protonated and dissociate from the metal ion. Conversely, in basic solutions, hydroxide (B78521) ions may compete with the phosphonate for coordination to the metal center, potentially leading to the formation of hydroxo complexes or precipitation of metal hydroxides.

Theoretical Modeling of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting the properties of metal-adamantylphosphonate complexes. DFT calculations can be used to optimize the geometry of the complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.

These computational studies can also provide insights into the electronic structure of the complexes. For example, the calculation of molecular orbitals can help to visualize the metal-ligand bonding interactions and explain the origin of electronic transitions observed in UV-Vis spectra. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the complex and the extent of electron donation from the ligand to the metal.

Furthermore, theoretical modeling can be employed to calculate vibrational frequencies, which can aid in the assignment of experimental IR spectra. For lanthanide complexes, theoretical calculations can help to elucidate the mechanism of energy transfer from the ligand to the metal ion, which is crucial for understanding their luminescence properties. By modeling the potential energy surfaces, it is also possible to investigate reaction mechanisms and the relative stability of different isomers or coordination modes.

Supramolecular Chemistry and Self Assembly of 1 Adamantylphosphonic Acid Systems

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of 1-adamantylphosphonic acid into ordered structures is governed by a combination of directional hydrogen bonds, non-directional hydrophobic and van der Waals forces, and specific host-guest recognition events. The interplay of these interactions dictates the final architecture and properties of the resulting supramolecular systems.

Hydrogen Bonding Networks in Crystalline and Solution States

The phosphonic acid group, -P(O)(OH)₂, is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (the P-OH groups) and an acceptor (the phosphoryl P=O and P-OH oxygens). This dual capacity facilitates the formation of extensive and robust hydrogen-bonded networks, which are pivotal in the crystallization and self-assembly of 1-adamantylphosphonic acid.

In the solid state, these interactions lead to highly organized crystal structures. The phosphonic acid groups of neighboring molecules interact to form predictable patterns, such as dimers and chains. For instance, crystal structures of compounds with multiple hydrogen-bonding groups, like sulfaguanidine, often reveal recurring motifs like the R²₂(8) ring, where two molecules are linked by a pair of hydrogen bonds. mdpi.com Similarly, uracil (B121893) and dihydrouracil (B119008) derivatives form distinct hydrogen-bonded motifs, primarily involving their NH donors and C=O acceptors. rsc.org For 1-adamantylphosphonic acid, the phosphonic acid groups self-assemble into intermolecular hydrogen-bonded networks, creating a scaffold that is further stabilized by interactions between the adamantyl cages. In the crystal structure of adamantylphosphonic acid, distinct cluster compounds are formed, highlighting the importance of these directional interactions. acs.orgmdpi.com The formation of these networks is a key principle in crystal engineering, where the goal is to design solids with specific properties based on the understanding of intermolecular interactions. mdpi.com

In solution, the nature of the hydrogen bonding is dependent on the solvent environment. In polar, protic solvents like water, the phosphonic acid groups can form hydrogen bonds with the solvent molecules. However, the drive to form intermolecular hydrogen bonds between solute molecules remains, often leading to the formation of small, ordered aggregates or pre-nucleation clusters even in solution. mdpi.comacs.orgwikipedia.org These solution-state assemblies can act as precursors to crystallization or the formation of larger supramolecular structures.

Hydrophobic and van der Waals Interactions of Adamantyl Moieties

The adamantyl group is a diamondoid hydrocarbon cage, making it exceptionally bulky and hydrophobic. In aqueous environments, the hydrophobic effect is a primary driving force for self-assembly. rsc.org This effect arises from the thermodynamic preference of nonpolar groups to minimize their contact with water molecules. njtech.edu.cn Consequently, the adamantyl moieties of 1-adamantylphosphonic acid molecules tend to aggregate, leading to the formation of larger assemblies such as micelles or vesicles, where the hydrophobic cages are sequestered from the aqueous phase and the hydrophilic phosphonic acid groups are exposed to the water. prometheanparticles.co.uk

The strength of these hydrophobic interactions is significant and can be modulated by factors such as temperature and the presence of other molecules. rsc.org This aggregation is not solely driven by the repulsion of water but also by the attractive van der Waals forces between the adamantyl groups themselves. njtech.edu.cn Van der Waals forces, though weak individually, become substantial when integrated over the large surface area of the adamantyl cages, contributing to the stability of the self-assembled structures. nih.gov The synergy between directional hydrogen bonding of the phosphonate (B1237965) headgroups and the non-directional hydrophobic and van der Waals interactions of the adamantyl tails allows for the formation of well-defined and stable supramolecular architectures. rsc.org

Host-Guest Chemistry with Macrocyclic Receptors

The well-defined size and shape of the hydrophobic adamantane (B196018) cage make it an ideal "guest" for encapsulation within the cavities of various "host" macrocycles. psu.edunih.gov This host-guest interaction is a powerful tool in supramolecular construction, enabling the formation of highly specific and stable non-covalent complexes. The most studied macrocyclic hosts for adamantane derivatives are cyclodextrins and, to a lesser extent, calixarenes.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov The cavity of β-cyclodextrin, in particular, is perfectly sized to encapsulate an adamantyl group, leading to the formation of a very stable inclusion complex. nih.govaps.org The binding is primarily driven by the hydrophobic effect, with contributions from van der Waals interactions between the adamantane guest and the inner wall of the CD cavity. nih.gov This strong and specific recognition has been widely exploited in areas like drug delivery and the construction of responsive materials. njtech.edu.cnnih.gov The association constant (Kₐ) for the adamantane-β-cyclodextrin complex is notably high, often in the range of 10⁴ to 10⁵ M⁻¹. nih.govnih.gov

Calixarenes , another class of macrocycles, can also act as hosts. nih.gov Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, possess a π-electron-rich cavity capable of binding cationic and neutral guest molecules. nih.gov While their binding with neutral adamantane is typically less strong than that of β-cyclodextrin, these interactions are significant and can be used to direct self-assembly and create functional systems.

The table below summarizes typical association constants for adamantane derivatives with common macrocyclic hosts.

| Guest Molecule | Host Macrocycle | Association Constant (Kₐ) [M⁻¹] | Solvent/Conditions |

| Adamantane (Alexa 488 Labeled) | β-Cyclodextrin | 5.2 x 10⁴ | Aqueous, pH 6 |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 1.86 x 10⁴ | DMSO-water (5:95) |

| Thiabendazole (TBZ) | Cucurbit rsc.orguril (Q rsc.org) | (7.76 - 9.36) x 10⁴ | Aqueous, pH 6.5 |

Data sourced from references aps.orgnih.govwikipedia.org. Note: The values can vary based on the specific adamantane derivative, host modification, and experimental conditions.

Design and Construction of Supramolecular Architectures

The predictable self-assembly behavior of 1-adamantylphosphonic acid and its derivatives makes them excellent building blocks, or "tectons," for the bottom-up construction of complex supramolecular architectures. These range from crystalline, porous frameworks to highly ordered two-dimensional films on surfaces.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Adamantylphosphonate Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The phosphonate group is an excellent coordinating moiety for a variety of metal ions, and its combination with the rigid, tetrahedral adamantane core makes 1-adamantylphosphonate an attractive linker for creating robust, three-dimensional frameworks.

The adamantane cage acts as a rigid, tetrahedrally-directed node, predisposing the resulting framework to specific topologies. nih.gov The strength of the metal-phosphonate bond often imparts high thermal and chemical stability to the resulting MOFs, which is a desirable property for applications in gas storage, separation, and catalysis. While carboxylates are the most common linkers in MOF chemistry, phosphonates and phosphinates form stronger bonds with many metal centers, particularly trivalent metals like Al³⁺ and Zr⁴⁺, leading to more stable frameworks.

The table below provides examples of coordination polymers built with adamantane-based linkers.

| Metal Ion(s) | Adamantane-Based Linker | Dimensionality | Resulting Structure/Topology |

| Ag(I) | 1-Adamantaneacetic acid (aca⁻) & PTA | 1D | Coordination chain (2C1 type) |

| Ag(I) | 1,3-Adamantanedicarboxylic acid (ada²⁻) & PTA | 3D | Layer-pillared network |

| Ag(I) | 1,3,5,7-tetrakis(4,4'-sulfophenyl)adamantane | 3D | Open-framework solid |

| Cu(II) | 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane | 3D | 4-fold interpenetrated PtS net |

PTA = 1,3,5-triaza-7-phosphaadamantane. Data sourced from references njtech.edu.cnpsu.edunih.gov.

Self-Assembled Monolayers (SAMs) on Metal and Semiconductor Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films formed spontaneously by the adsorption of organic molecules onto a solid surface. Phosphonic acids are particularly effective for forming dense, robust, and well-ordered SAMs on a wide variety of metal oxide and semiconductor surfaces. rsc.org This is due to the strong covalent bond formed between the phosphonate headgroup and surface hydroxyl groups present on oxides like aluminum oxide (Al₂O₃), silicon oxide (SiO₂), hafnium oxide (HfO₂), and titanium dioxide (TiO₂). rsc.org

The formation of a 1-adamantylphosphonic acid SAM proceeds via the chemisorption of the phosphonic acid headgroup onto the substrate. This can occur through several binding modes, including monodentate, bidentate, and tridentate linkages, which contributes to the high stability of the resulting film. Once anchored, the molecules organize themselves to maximize the van der Waals interactions between the bulky adamantyl tails. The rigid and well-defined shape of the adamantane cage promotes a high degree of lateral order, leading to the formation of a densely packed, quasi-crystalline monolayer.

These SAMs can dramatically alter the surface properties of the substrate. The hydrophobic adamantyl tails render the surface water-repellent, with water contact angles often exceeding 100°. This property is useful for creating protective coatings against corrosion or for patterning surface wettability. rsc.org Furthermore, these ultrathin, insulating monolayers are of great interest in molecular electronics, where they can function as gate dielectrics in low-voltage organic field-effect transistors (OFETs) or as interface modification layers to improve device performance. The stability of phosphonic acid SAMs is generally superior to that of alkanethiols on gold or silanes on silica, particularly under aqueous or harsh conditions.

The table below summarizes the characteristics of phosphonic acid SAMs on various technologically important surfaces.

| Substrate Material | Precursor Molecule Example | Surface Property | Potential Application |

| Aluminum Oxide (Al₂O₃) | Octadecylphosphonic Acid (ODPA) | Hydrophobic, stable in water | Corrosion protection, patterning |

| Hafnium Oxide (HfO₂) | Alkylphosphonic Acid | Low leakage current, high capacitance | High-k gate dielectrics in transistors |

| Silicon Oxide (SiO₂) | Octadecylphosphonic Acid (ODPA) | Ordered film, defined chain tilt | Biosensors, molecular electronics |

| Titanium Dioxide (TiO₂) | Carboxyalkylphosphonic Acid | Stable, well-ordered | Biocompatible coatings, enhanced cell adhesion |

Data compiled from references. While not all examples use 1-adamantylphosphonic acid specifically, they demonstrate the principles of phosphonic acid SAM formation on these surfaces, to which the unique adamantyl structure contributes significantly.

Formation of Polymeric Supramolecular Assemblies

The creation of supramolecular polymers relies on monomer units connected by reversible, non-covalent bonds. wikipedia.orgnih.gov In the case of 1-adamantylphosphonic acid, the primary driving force for polymerization is the powerful hydrogen bonding capability of the phosphonic acid group (-PO(OH)₂). This group can form multiple hydrogen bonds, leading to the self-assembly of monomers into one-dimensional chains or more complex networks. dtu.dk

These assemblies form through a stepwise growth mechanism, akin to traditional step-growth polymerization, where monomers or small oligomers combine to form longer polymer chains. nih.gov The adamantyl group plays a crucial role by providing the necessary hydrophobic character and steric hindrance that can influence the dimensionality and morphology of the resulting polymer. For instance, adamantyl phosphonic dichloride, a derivative of 1-adamantylphosphonic acid, has been used as a precursor to synthesize ligands for creating high-nuclearity polyoxometalate (POM) clusters, which are a distinct class of inorganic supramolecular assemblies. researchgate.net The non-covalent interactions governing these formations are diverse, with hydrogen bonding being particularly significant.

| Interaction Type | Description | Role in 1-Adamantylphosphonic Acid Assemblies |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (e.g., oxygen). | The primary interaction driving the self-assembly of monomers via the phosphonic acid groups. wikipedia.orgdtu.dk |

| Van der Waals Forces | Weak, non-directional attractions between molecules due to temporary charge fluctuations. | Significant between the bulky, hydrophobic adamantyl cages, contributing to the stability of the assembly. wikipedia.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | The adamantyl group promotes aggregation in polar solvents, influencing the overall structure. nih.gov |

| Host-Guest Interactions | Formation of a complex between two or more molecules, where one (the host) encloses the other (the guest). | The adamantane cage is a classic guest moiety for host molecules like cyclodextrins, allowing for the creation of more complex, multi-component assemblies. frontiersin.org |

Nanostructured Materials from 1-Adamantylphosphonic Acid Precursors

Nanostructured materials are materials with components at the nanoscale (1-100 nm), which can be classified by their dimensionality (0D, 1D, 2D, 3D). mdpi.comnih.gov The self-assembly of molecular precursors is a "bottom-up" approach to fabricating these materials. encyclopedia.pubscispace.com

1-Adamantylphosphonic acid is an ideal precursor for creating two-dimensional (2D) nanostructured materials in the form of self-assembled monolayers (SAMs). Organophosphonic acids are known to form dense, well-ordered, and highly stable monolayers on various metal oxide surfaces such as silicon oxide, alumina (B75360), and titania. nih.gov In this process, the phosphonic acid headgroup strongly binds to the oxide surface, while the adamantyl tail groups are exposed, creating a well-defined organic surface with controlled properties. nih.gov

The formation process involves the chemisorption of the phosphonic acid onto the substrate, followed by the self-organization of the molecules, driven by the van der Waals interactions between the adjacent adamantyl cages. This can produce highly ordered 2D crystalline arrays. These nanostructured surfaces have potential applications in areas like nanoelectronics and biosensors. nih.gov

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials can change their properties in response to external triggers such as pH, temperature, or light. frontiersin.orgucsd.educreative-biolabs.com This "smart" behavior is highly desirable for applications in sensing and controlled release systems. creative-biolabs.comresearchgate.net Supramolecular systems are particularly well-suited for this purpose because the non-covalent bonds holding them together can be easily disrupted and reformed. nih.gov

Systems based on 1-adamantylphosphonic acid are inherently pH-responsive. The phosphonic acid group has two pKa values, meaning its protonation state is dependent on the pH of the surrounding medium.

Low pH (Acidic): The phosphonic acid group is fully protonated (-PO(OH)₂), acting as a strong hydrogen bond donor. This promotes the formation of robust, extended supramolecular networks.

High pH (Basic): The phosphonic acid group becomes deprotonated (-PO₃²⁻), acquiring a negative charge. This breaks the hydrogen-bonding network and introduces electrostatic repulsion between the monomer units.

This pH-dependent transition can cause a macroscopic change in the system, such as the dissolution of a supramolecular polymer or a significant change in viscosity, representing a clear stimulus-response mechanism. mdpi.comosti.gov This reversible assembly and disassembly can be harnessed for various applications. nih.gov

Hierarchical Self-Organization Principles and Morphological Control

Hierarchical self-organization is a process where simple building blocks assemble into well-defined structures, which then serve as building blocks for the next level of a more complex structure. archive.orgnih.gov In supramolecular chemistry, controlling the morphology of the final assembly is a key challenge and goal. nih.gov

For 1-adamantylphosphonic acid, morphological control is governed by the interplay between its distinct molecular components:

The Phosphonic Acid Headgroup: Provides strong, directional hydrogen bonding, favoring the formation of linear or sheet-like arrangements. nih.gov

The Adamantyl Cage: This bulky, rigid, and non-planar diamondoid structure provides significant van der Waals interactions but also introduces steric constraints. ontosight.ai Unlike flat aromatic rings that can stack easily (π-π stacking), the 3D shape of adamantane dictates more complex packing arrangements. wikipedia.org

This balance between directional hydrogen bonding and non-directional, sterically demanding hydrophobic interactions allows for the formation of complex, hierarchical structures. By modifying factors such as solvent polarity, temperature, or concentration, it is possible to tune the self-assembly pathway and control the final morphology, potentially leading to structures ranging from fibers and ribbons to vesicles or more intricate networks. chemrxiv.org The principles are similar to those seen in the self-assembly of other amphiphilic molecules like modified amino acids or cyclic peptides. nih.govrsc.org

Rheological and Mechanical Properties of Supramolecular Polymers

The rheological (flow) and mechanical properties of supramolecular polymers are distinct from their covalent counterparts due to the dynamic nature of their non-covalent bonds. wikipedia.orgmdpi.com These bonds can break and reform under stress or temperature changes, imparting unique characteristics like self-healing and shear-thinning behavior. dtu.dk

For supramolecular polymers formed from 1-adamantylphosphonic acid, the following properties are anticipated:

Viscoelasticity: The assemblies would exhibit properties of both viscous liquids and elastic solids. The hydrogen bond network would act as a transient cross-linking system, providing elasticity. Under sustained stress, the bonds can rearrange, allowing the material to flow.

Shear-Thinning Behavior: At low shear rates, the entangled supramolecular chains would result in high viscosity. As the shear rate increases, the polymer chains would align, and the hydrogen bonds would be temporarily disrupted, leading to a decrease in viscosity. osti.gov

Temperature-Responsiveness: Increasing the temperature would provide thermal energy to disrupt the hydrogen bonds, leading to a significant drop in viscosity and mechanical strength, making the material processable at higher temperatures. dtu.dk

The mechanical strength of these materials would be directly related to the density and strength of the hydrogen-bonding network, as well as the degree of entanglement and packing of the adamantyl groups. semanticscholar.org

| Property | Expected Behavior for 1-Adamantylphosphonic Acid Polymers | Governing Principle |

|---|---|---|

| Young's Modulus | Tunable; dependent on the density of hydrogen bond cross-links. | The reversible hydrogen bonds act as cross-links that resist deformation. semanticscholar.org |

| Toughness | Potentially high due to energy dissipation mechanisms. | The breaking and reforming of non-covalent bonds under stress can dissipate energy, preventing catastrophic failure. semanticscholar.org |

| Zero-Shear Viscosity (η₀) | High, and strongly dependent on concentration and molecular weight. | Extensive entanglement and association of supramolecular chains via hydrogen bonding. cerealsgrains.org |

| Self-Healing | Expected to be an intrinsic property. | The reversibility of hydrogen bonds allows the network to reform after being broken or cut. wikipedia.org |

Catalysis and Organocatalysis Mediated by 1 Adamantylphosphonic Acid Derivatives

1-Adamantylphosphonic Acid and its Derivatives as Ligands in Metal Catalysis

While the use of 1-adamantylphosphonic acid itself as a primary ligand in metal catalysis is not extensively documented, the conceptual basis for its application can be inferred from the successful use of related phosphonic acids and the well-established field of adamantyl-containing phosphine (B1218219) ligands.

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While direct derivatization of 1-adamantylphosphonic acid to chiral phosphine ligands is not a commonly reported strategy, the synthesis of P-chiral ligands bearing adamantyl groups highlights the importance of steric bulk in achieving high enantioselectivity. For instance, the synthesis of air-stable P-chiral bidentate phosphine ligands incorporating a (1-adamantyl)methylphosphino group has been reported. These ligands have demonstrated exceptional performance in asymmetric reactions, underscoring the value of the adamantyl moiety in creating a well-defined and effective chiral pocket around a metal center. The synthetic strategies for these types of ligands, however, typically start from precursors other than 1-adamantylphosphonic acid.

In the broader context of adamantyl-containing phosphorus ligands, di(1-adamantyl)phosphinous acid, a tautomer of di(1-adamantyl)phosphine oxide, has been successfully employed as a pre-ligand in palladium-catalyzed Suzuki cross-coupling reactions. These ligands, which are structurally related to derivatives of 1-adamantylphosphonic acid, have proven effective for reactions involving challenging, unreactive aryl chlorides. The bulky adamantyl groups are believed to promote the formation of highly active, low-coordinate palladium species, which are crucial for the efficiency of the catalytic cycle.

The table below summarizes the application of a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst in the Suzuki reaction of various aryl chlorides.

| Entry | Aryl Chloride | Arylboronic Acid | Yield (%) |

| 1 | Chlorobenzene | Phenylboronic acid | 98 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 97 |

| 3 | 2-Chlorotoluene | Phenylboronic acid | 95 |

| 4 | 4-Chloroanisole | Phenylboronic acid | 99 |

This data is representative of the performance of bulky adamantyl phosphinous acid ligands in Suzuki cross-coupling reactions.

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and facilitating product purification. Phosphonic acids are known to serve as effective anchoring groups for immobilization on metal oxide surfaces, such as silica. This approach offers a straightforward method for heterogenizing catalysts.

In principle, 1-adamantylphosphonic acid could be utilized in two ways for catalyst immobilization:

As a linker to attach a catalytically active metal complex to a solid support. The adamantyl group could provide a robust and sterically defined connection point.

As a component of an immobilized organocatalyst, where the phosphonic acid group ensures strong binding to the support.

General studies have demonstrated the successful immobilization of various phosphonic acids on mesoporous silica. These materials have been explored for applications in heterogeneous catalysis, including asymmetric aldol (B89426) reactions where a proline derivative functionalized with a phosphonic acid was anchored to the support. While these studies establish a proof of concept for the immobilization strategy, specific examples employing 1-adamantylphosphonic acid are yet to be reported.

Following from the principles of immobilization, heterogeneous catalysts derived from 1-adamantylphosphonic acid would be expected to offer advantages in terms of stability and reusability. The development of such systems would involve the synthesis of a catalytically active species functionalized with a 1-adamantylphosphonate anchor, followed by its grafting onto a suitable solid support. The performance of such heterogeneous catalysts would be highly dependent on the nature of the support, the linker, and the active catalytic center. While the methodology for creating such systems is established, their specific realization with 1-adamantylphosphonic acid remains an area for future research.

Role of 1-Adamantylphosphonic Acid as a Brønsted Acid or Lewis Acid Catalyst

Phosphonic acids are known Brønsted acids, with their acidity influenced by the nature of the organic substituent. The electron-donating character of the adamantyl group would suggest that 1-adamantylphosphonic acid is a moderately strong Brønsted acid. In principle, it could be employed as a catalyst in acid-catalyzed reactions such as esterifications, hydrolyses, and certain carbon-carbon bond-forming reactions. However, specific studies detailing the use of 1-adamantylphosphonic acid as a Brønsted acid catalyst and quantifying its catalytic activity in comparison to other phosphonic acids are not prominent in the literature.

The potential for 1-adamantylphosphonic acid or its derivatives to act as Lewis acid catalysts is less direct. Typically, Lewis acidity in phosphorus compounds is associated with species that have an empty orbital capable of accepting an electron pair. While 1-adamantylphosphonic acid itself is not a conventional Lewis acid, its coordination to a metal center could modulate the Lewis acidity of that metal. There is currently no direct evidence to support the use of 1-adamantylphosphonic acid as a primary Lewis acid catalyst.

Organocatalytic Applications of Adamantane-Derived Phosphonic Acids

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Chiral phosphoric acids, particularly those derived from BINOL, are highly successful Brønsted acid organocatalysts for a wide range of asymmetric transformations.

The development of chiral adamantane-derived phosphonic acids as organocatalysts is a plausible but underexplored area. The synthesis of an enantiomerically pure adamantylphosphonic acid derivative would be a prerequisite. Such a catalyst could potentially offer a unique steric environment due to the rigid and bulky adamantyl group, which might lead to novel reactivity or selectivity in organocatalytic reactions. However, at present, there are no specific reports on the application of 1-adamantylphosphonic acid or its chiral derivatives as organocatalysts.

The exploration of 1-adamantylphosphonic acid and its derivatives in catalysis is still in its early stages. While the broader field of adamantyl-containing phosphine ligands has seen significant success, particularly in metal-catalyzed cross-coupling reactions, the direct application of 1-adamantylphosphonic acid in the catalytic roles outlined in this article is not yet well-established in the scientific literature. The principles of catalyst design suggest that the unique steric properties of the adamantyl group could be beneficial for creating effective ligands and catalysts. Future research is needed to synthesize and evaluate 1-adamantylphosphonic acid derivatives in asymmetric catalysis, homogeneous and heterogeneous systems, and as potential Brønsted acid or organocatalysts to fully unlock their catalytic potential.

Mechanistic Investigations of Catalytic Cycles (e.g., Transition State Analysis, Reaction Kinetics)

Detailed mechanistic studies, including transition state analysis and reaction kinetics, are fundamental to understanding and optimizing the catalytic performance of 1-adamantylphosphonic acid derivatives. While specific experimental kinetic data for organocatalytic reactions mediated solely by 1-adamantylphosphonic acid are not extensively documented in the literature, valuable insights can be gleaned from computational studies and the behavior of structurally related bulky phosphine and phosphoric acid catalysts.

Transition State Analysis:

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for elucidating the transition states in catalytic cycles involving bulky phosphonic acid derivatives. For a hypothetical organocatalytic reaction, such as a Friedel-Crafts alkylation or a Michael addition, catalyzed by a chiral derivative of 1-adamantylphosphonic acid, the transition state geometry is expected to be significantly influenced by the steric hindrance of the adamantyl group.

In such reactions, the phosphonic acid can act as a bifunctional catalyst, activating the electrophile through protonation and orienting the nucleophile via hydrogen bonding. The bulky adamantyl group would play a crucial role in creating a well-defined chiral pocket around the active site. DFT calculations would likely reveal a highly organized transition state where the substrates are held in a specific orientation to favor the formation of one enantiomer over the other. The adamantyl moiety would sterically clash with certain approach trajectories of the reactants, thereby raising the energy of the transition state leading to the undesired product.

Reaction Kinetics:

The kinetics of reactions catalyzed by 1-adamantylphosphonic acid derivatives are anticipated to be heavily dependent on the steric and electronic environment provided by the catalyst. The bulky adamantyl group can influence reaction rates in several ways:

Increased Catalyst Stability: The rigid adamantyl cage can protect the catalytically active phosphonic acid group from decomposition pathways, such as dimerization or intermolecular reactions, which can lead to catalyst deactivation. This enhanced stability can result in sustained catalytic activity over longer reaction times. Studies on tri(1-adamantyl)phosphine in palladium catalysis have demonstrated its exceptional chemical stability, which translates to improved catalyst performance and higher turnover numbers (TONs). princeton.edu

Influence on the Rate-Determining Step: The adamantyl group can influence which step in the catalytic cycle is rate-determining. For example, in a multi-step reaction, the steric hindrance might accelerate product release, making a prior step, such as C-C bond formation, the new rate-limiting step.

Kinetic studies on related bulky phosphine ligands in Suzuki-Miyaura coupling reactions have provided valuable data on how ligand structure affects reaction rates. For example, kinetic profiling of reactions using palladium catalysts with tri(1-adamantyl)phosphine showed significantly faster conversions compared to less bulky phosphines under mild conditions. princeton.edu This suggests that the unique properties of the adamantyl group can lead to highly active catalysts.

A hypothetical kinetic profile for an organocatalytic reaction mediated by a 1-adamantylphosphonic acid derivative could be established through initial rate experiments, varying the concentrations of the catalyst and substrates. The reaction order with respect to each component would provide insights into the composition of the rate-determining transition state.

| Experiment | [Substrate A] (M) | [Substrate B] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 5 | 1.2 x 10-5 |

| 2 | 0.2 | 0.1 | 5 | 2.4 x 10-5 |

| 3 | 0.1 | 0.2 | 5 | 1.2 x 10-5 |

| 4 | 0.1 | 0.1 | 10 | 2.4 x 10-5 |

This interactive table presents hypothetical kinetic data to illustrate how reaction parameters could influence the initial rate of a reaction catalyzed by a 1-adamantylphosphonic acid derivative. The data suggests a first-order dependence on Substrate A and the catalyst, and a zero-order dependence on Substrate B under these conditions.

Catalyst Design and Structure-Activity Relationship in Adamantylphosphonate Catalysis

The design of effective catalysts based on the 1-adamantylphosphonate scaffold hinges on a thorough understanding of the structure-activity relationship (SAR). The goal is to rationally modify the catalyst structure to enhance its activity, selectivity, and stability for a specific chemical transformation.

Key Structural Features for Modification:

The Adamantyl Group: The adamantyl cage itself can be functionalized at its other positions (e.g., the 3, 5, and 7 positions) to introduce additional steric bulk or electronic-donating/withdrawing groups. This allows for fine-tuning of the catalyst's steric and electronic properties.

Chiral Auxiliaries: For asymmetric catalysis, chiral elements must be incorporated. This can be achieved by using chiral alcohols to form chiral phosphonate (B1237965) esters or by attaching chiral groups to the adamantyl framework. The nature and placement of these chiral auxiliaries are critical for achieving high enantioselectivity.

Structure-Activity Relationship (SAR) Insights:

SAR studies involve systematically varying the catalyst structure and evaluating the impact on catalytic performance. For adamantylphosphonate catalysts, several key relationships can be anticipated:

Steric Bulk and Enantioselectivity: In asymmetric catalysis, increasing the steric bulk around the active site generally leads to higher enantioselectivity, up to a certain point. The rigid and well-defined shape of the adamantyl group is advantageous for creating a highly selective chiral environment. By analogy to bulky phosphine ligands in palladium catalysis, where increased steric hindrance often leads to higher yields and selectivity in cross-coupling reactions, a similar trend is expected for adamantylphosphonate organocatalysts. For example, di(1-adamantyl)phosphinous acid-ligated palladium precatalysts have shown high efficiency in Suzuki reactions of unreactive aryl chlorides, highlighting the positive effect of the bulky adamantyl groups. acs.orgnih.gov

Electronic Effects and Activity: The electron-donating nature of the adamantyl group increases the electron density at the phosphorus center and can influence the acidity of the phosphonic acid. This, in turn, affects the catalyst's ability to activate substrates. Tri(1-adamantyl)phosphine is known to be an exceptionally strong electron-donating ligand, which contributes to its high catalytic activity. princeton.edu In an organocatalytic context, modulating the electronic properties of the adamantylphosphonic acid could be a key strategy for optimizing catalyst performance for different types of reactions.

| Catalyst Derivative | Modification | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Adamantylphosphonic acid | Achiral | 85 | 0 |

| (R)-BINOL-derived 1-Adamantylphosphonate | Chiral Ester | 92 | 75 |

| (R)-3,3'-Bis(triphenylsilyl)-BINOL-derived 1-Adamantylphosphonate | Bulky Chiral Ester | 95 | 92 |

| 3,5-Dimethyl-1-adamantylphosphonic acid | Increased Steric Bulk on Adamantyl | 88 | 5 (with chiral counterion) |

This interactive table provides a hypothetical SAR for chiral 1-adamantylphosphonate derivatives in an asymmetric reaction. The data illustrates how the introduction and modification of chiral groups and the adamantyl scaffold itself could impact the yield and enantioselectivity of the product.

Materials Science Applications of 1 Adamantylphosphonic Acid Derivatives

Polymer Chemistry and Polymer Composites

The incorporation of the adamantyl moiety into polymer structures is a recognized strategy for enhancing material properties. The adamantane (B196018) cage's rigidity and bulkiness can increase a polymer's thermal stability, glass transition temperature, and microporosity. acs.orgmdpi.com When combined with the phosphonic acid group, which offers strong adhesion and potential for ion exchange, 1-adamantylphosphonic acid derivatives become versatile building blocks for novel functional polymers and composites.

Incorporation into Polymer Backbones and Side Chains

The integration of 1-adamantylphosphonic acid and its derivatives into polymeric structures can be achieved through several synthetic routes. One approach involves the synthesis of monomers containing the adamantylphosphonate moiety, which can then be polymerized. For instance, 1-adamantylphosphonic acid dichloride is a potential precursor that can be reacted with other monomers to form polyesters or polyamides. epo.org

Alternatively, the adamantyl group can be introduced as a side chain. Research on polyphosphazenes has demonstrated that adamantyl-containing side groups can be successfully attached to the polymer backbone, although steric hindrance from the bulky group must be managed, often by creating mixed-substituent polymers. acs.org This suggests a pathway where a phosphonic acid group is first incorporated into the polymer backbone or side chain, followed by the attachment of an adamantyl group, or vice-versa.

Another strategy is the polymerization of other adamantyl-containing monomers, such as those used in acyclic diene metathesis (ADMET) polymerization to create poly(1,3-adamantylene)s. acs.org While not containing a phosphonic acid group directly, these polymers could be functionalized post-polymerization. The synthesis of hyperbranched polymers has also been demonstrated using monomer initiators containing adamantyl groups, which could be adapted to include a phosphonic acid functionality. mdpi.com

The table below summarizes polymers incorporating adamantane, highlighting the resulting properties which could be expected in polymers derived from 1-adamantylphosphonic acid.

| Polymer System | Adamantane Role | Resulting Polymer Properties | Research Finding |

| Poly(1,3-adamantylene alkylene)s | Incorporated into the backbone | Excellent thermal stability (degradation temperatures >450 °C), semi-crystalline behavior. acs.org | The introduction of the rigid adamantane unit into a polyethylene-like chain significantly enhances thermal stability compared to similar polyolefins. acs.org |

| Polyphosphazenes | Attached as a side group | Modified molecular and material properties; steric hindrance influences the degree of substitution. acs.org | Mixed-substituent polymers with adamantyl and trifluoroethoxy groups were successfully synthesized, showing the feasibility of incorporating bulky adamantyl units as side chains. acs.org |